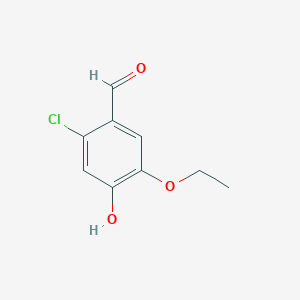

2-Chloro-5-ethoxy-4-hydroxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-5-ethoxy-4-hydroxybenzaldehyde” is an organic compound . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

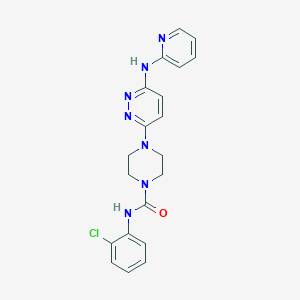

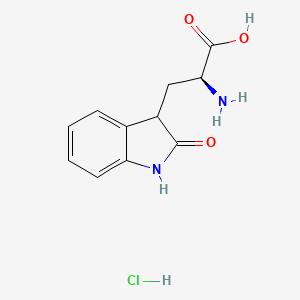

Molecular Structure Analysis

The molecular formula of “2-Chloro-5-ethoxy-4-hydroxybenzaldehyde” is C7H5ClO2 . The molecular weight is 156.566 Da .科学的研究の応用

Catalytic Reactions

2-Hydroxybenzaldehydes, a category that includes 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde, can efficiently react with various alkynes, alkenes, or allenes in the presence of a rhodium-based catalyst system. This reaction, facilitated by cleavage of the aldehyde C-H bond, yields 2-alkenoylphenols with good to excellent yields. The regioselectivity of this reaction is influenced by the substituents of the acetylene, demonstrating the versatility of these aldehydes in organic synthesis (Kokubo et al., 1999).

Thermophysical Properties

The thermophysical properties of solid aldehydes, including 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde, have been studied using differential scanning calorimetry (DSC). This research provides valuable data on temperatures, enthalpies, entropies of fusion, and heat capacities as a function of temperature, contributing to our understanding of the physical characteristics of these compounds (Temprado et al., 2008).

Chromatographic Analysis

Chlorinated 4-hydroxybenzaldehydes, including the 2-Chloro-5-ethoxy-4-hydroxy variant, have been separated using gas-liquid chromatography. This study used a non-polar SE-30 capillary column under various conditions, providing insights into the retention behavior and separation efficiency of these compounds (Korhonen & Knuutinen, 1984).

Solid Phase Organic Synthesis

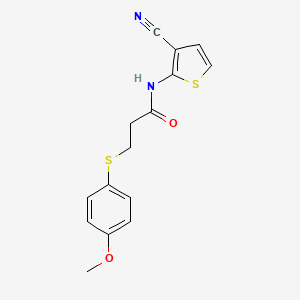

Benzaldehyde derivatives, including 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde, have been explored as linkers for solid phase organic synthesis. These compounds, when attached to resins, can undergo reductive amination, leading to the formation of secondary amines. This process demonstrates the potential of such aldehydes in facilitating diverse organic reactions (Swayze, 1997).

Synthesis of Iminocoumarins

The Knoevenagel reaction between 2-hydroxybenzaldehydes and active methylene compounds leads to the production of iminocoumarins, highlighting the reactivity and potential applications of these aldehydes in synthesizing complex organic structures (Volmajer et al., 2005).

Safety and Hazards

特性

IUPAC Name |

2-chloro-5-ethoxy-4-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPMZRRXHMAKEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2834875.png)

![3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2834886.png)

![4-[4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2834889.png)

![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2834890.png)

![3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholino)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B2834896.png)